benzoic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of benzoic acid and a benzodioxin ring substituted with trichloromethyl groups. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with trichloromethyl-substituted benzodioxin under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the trichloromethyl groups.
Substitution: The benzodioxin ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Benzoic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol is utilized in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzoic acid: Shares a similar benzoic acid structure but lacks the trichloromethyl and benzodioxin groups.
2,4-Bis(trifluoromethyl)benzoic acid: Contains trifluoromethyl groups instead of trichloromethyl groups.
Benzoic acid, 2,4-bis(trimethylsilyl)-: Features trimethylsilyl groups instead of trichloromethyl groups.
Uniqueness
Benzoic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol is unique due to its specific substitution pattern and the presence of the benzodioxin ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61720-08-9 |
---|---|
Molecular Formula |
C17H12Cl6O5 |
Molecular Weight |
509.0 g/mol |
IUPAC Name |
benzoic acid;2,4-bis(trichloromethyl)-4H-1,3-benzodioxin-6-ol |
InChI |
InChI=1S/C10H6Cl6O3.C7H6O2/c11-9(12,13)7-5-3-4(17)1-2-6(5)18-8(19-7)10(14,15)16;8-7(9)6-4-2-1-3-5-6/h1-3,7-8,17H;1-5H,(H,8,9) |
InChI Key |
FKBMPGZPOUTDRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC2=C(C=C1O)C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.